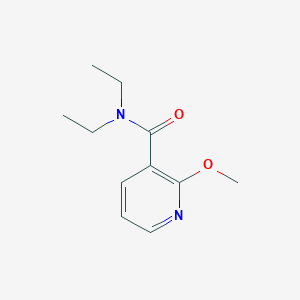

N,N-Diethyl-2-methoxynicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N,N-diethyl-2-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C11H16N2O2/c1-4-13(5-2)11(14)9-7-6-8-12-10(9)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

KCNNEYRZERSKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Electronic Properties of 2-Methoxy Substituted Nicotinamides

An In-depth Technical Guide for Researchers

Foreword: Beyond the Scaffold - Modulating Nicotinamide's Electronic Landscape

To the researchers, scientists, and drug development professionals who engage with this guide, we move beyond a simple recitation of facts. Our purpose is to construct a foundational understanding of why and how a seemingly simple modification—the introduction of a 2-methoxy group—profoundly alters the electronic character of the nicotinamide core. Nicotinamide is not merely a vitamin; it is the functional heart of the indispensable NAD+/NADH coenzymes, a privileged scaffold in medicinal chemistry, and a building block for advanced materials.[1][2][3]

Understanding the electronic perturbations induced by substituents is paramount to rational drug design and the engineering of novel catalysts. It allows us to predict and tune properties ranging from receptor binding affinity and metabolic stability to redox potential and optical characteristics.[4][5] This guide is structured to provide not just data, but a causal narrative—connecting theoretical principles to experimental validation and computational insight. We will explore the nuanced dualism of the methoxy substituent, detail the self-validating experimental protocols to probe its effects, and leverage computational chemistry to visualize and quantify its impact on the molecular orbital landscape.

The Inductive-Resonance Dichotomy of the 2-Methoxy Group

The electronic influence of a substituent on an aromatic ring is rarely a monolithic effect. The methoxy group is a classic example of this duality, exerting two opposing forces simultaneously. Its ultimate impact is a context-dependent balance between these effects.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma (σ) bond connecting it to the pyridine ring, it inductively withdraws electron density. This effect is distance-dependent and weakens with each bond.

-

Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6] For a 2-methoxy substituent on a pyridine ring, this donation of electron density is particularly effective, increasing the electron density at the ortho and para positions.

In the case of 2-methoxynicotinamide, the resonance effect (+M) is dominant, leading to an overall increase in electron density within the pyridine ring.[6] This net electron-donating character is the primary driver of the changes in its spectroscopic and electrochemical properties compared to the unsubstituted parent molecule.

Caption: Dueling electronic effects of the 2-methoxy group.

Experimental Validation of Electronic Perturbations

Theoretical models must be grounded in empirical data. Standard spectroscopic and electrochemical techniques provide direct evidence of how the 2-methoxy group alters the electronic environment of the nicotinamide scaffold.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of the aromatic system. The energy required for these transitions is directly related to the energy gap between the ground and excited states.

Causality: The net electron-donating effect of the 2-methoxy group raises the energy of the highest occupied molecular orbital (HOMO). This decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a lower energy requirement for electronic excitation. Consequently, the molecule absorbs light at a longer wavelength, a phenomenon known as a bathochromic or "red" shift. Unsubstituted nicotinamide exhibits absorption maxima around 210 nm and 260 nm.[7] The introduction of the 2-methoxy group is expected to shift the 260 nm peak to a longer wavelength.

This protocol is designed as a self-validating system for obtaining a reliable absorption spectrum.

-

Solvent Selection & Blanking:

-

Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the 200-400 nm range.

-

Fill a quartz cuvette with the chosen solvent. This will serve as the "blank."

-

Place the blank cuvette in the spectrophotometer and run a baseline correction to zero the absorbance across the desired wavelength range (e.g., 200-400 nm). This digitally subtracts the absorbance of the solvent and cuvette.

-

-

Sample Preparation:

-

Prepare a stock solution of the 2-methoxy substituted nicotinamide of a known concentration (e.g., 1 mg/mL) in the selected solvent.

-

From the stock solution, prepare a dilute sample solution (e.g., 10 µg/mL). The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU for optimal accuracy.

-

-

Spectrum Acquisition:

-

Rinse the sample cuvette with a small amount of the prepared sample solution, then discard. Fill the cuvette with the sample solution.

-

Ensure the cuvette is clean and free of fingerprints or bubbles.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the same wavelength range used for the baseline correction.

-

-

Data Analysis:

-

The resulting spectrum will plot absorbance versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax). This value is a key characteristic of the compound's electronic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and the local electronic environment. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

Causality: Increased electron density shields a nucleus from the external magnetic field, causing its signal to appear at a lower chemical shift (further "upfield"). The electron-donating resonance effect of the 2-methoxy group increases electron density on the pyridine ring, particularly at the ortho (position 3) and para (position 5) carbons and their attached protons. Therefore, these nuclei are expected to be shielded and show an upfield shift in ¹H and ¹³C NMR spectra compared to unsubstituted nicotinamide.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-methoxy nicotinamide derivative.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (TMS is defined as 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

"Shim" the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.

-

-

1D Spectrum Acquisition (¹H and ¹³C):

-

Acquire a ¹H NMR spectrum. This is typically a rapid experiment.

-

Acquire a ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C isotope.

-

-

Data Interpretation:

-

Process the raw data (Free Induction Decay, FID) using a Fourier transform.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.

-

Assign the peaks to the corresponding nuclei in the molecule by analyzing their chemical shift, integration (for ¹H), and multiplicity (splitting pattern).[8][9]

-

Computational Modeling with Density Functional Theory (DFT)

While experiments provide macroscopic measurements, computational chemistry offers a window into the molecular-level electronic structure. Density Functional Theory (DFT) is a robust method for predicting a wide range of molecular properties with high accuracy.[5]

Trustworthiness: A standard DFT workflow provides a self-validating system. For instance, a frequency calculation on an optimized geometry must yield no imaginary frequencies to confirm that the structure is a true energy minimum, ensuring that all subsequent electronic property calculations are performed on a physically realistic conformation.

Caption: A typical DFT workflow for analyzing electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[3] The HOMO is the orbital from which an electron is most easily removed (nucleophilicity), while the LUMO is the orbital to which an electron is most easily added (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[10][11]

Causality: The electron-donating 2-methoxy group destabilizes the filled π-orbitals, leading to an increase in the HOMO energy level. The LUMO energy is less affected. This results in a smaller HOMO-LUMO energy gap compared to unsubstituted nicotinamide. A smaller gap implies the molecule is more polarizable, more chemically reactive, and will exhibit a red-shifted UV-Vis absorption maximum, corroborating the experimental data.[3][11]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to the charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2-methoxynicotinamide, these are expected around the oxygen atoms and the pyridine nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the amide protons.

The MEP map visually confirms the electron-donating effect of the methoxy group by showing an increase in negative potential (more red/yellow) on the aromatic ring compared to nicotinamide itself.

Data Synthesis and Summary

To provide a clear, comparative analysis, the following table summarizes key electronic properties for nicotinamide and a representative 2-methoxy substituted derivative. Values are representative and will vary based on the specific derivative, solvent, and computational method used.

| Property | Nicotinamide (Reference) | 2-Methoxynicotinamide (Expected) | Rationale for Change |

| λmax (π→π)* | ~260 nm[7] | > 260 nm | Electron donation from -OCH₃ raises HOMO energy, reducing the transition energy gap. |

| HOMO Energy | Lower Value (e.g., -7.0 eV) | Higher Value (e.g., -6.5 eV) | The +M effect of the methoxy group destabilizes (raises the energy of) the HOMO. |

| LUMO Energy | ~ -1.5 eV | ~ -1.4 eV | The LUMO energy is generally less perturbed by the electron-donating group. |

| HOMO-LUMO Gap (ΔE) | Higher Value (e.g., 5.5 eV) | Lower Value (e.g., 5.1 eV) | The significant rise in HOMO energy with minor change in LUMO energy narrows the gap.[3] |

| Oxidation Potential | Higher Value | Lower Value | Increased electron density from the -OCH₃ group makes the molecule easier to oxidize.[2] |

Implications for Drug Development and Biocatalysis

The ability to predictably modulate the electronic properties of the nicotinamide scaffold has profound implications for scientific research.

-

Medicinal Chemistry & Drug Design: The electronic character of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. Increasing the electron density in the pyridine ring can alter its pKa, hydrogen bonding capacity, and interaction with metabolic enzymes (e.g., cytochrome P450s). For instance, nicotinamide derivatives are investigated as inhibitors for enzymes like VEGFR-2 and Nicotinamide N-methyltransferase (NNMT).[4][12] The introduction of a 2-methoxy group can fine-tune the molecule's binding affinity by modifying its electrostatic interactions within the target's active site.

-

Nicotinamide Cofactor Biomimetics (NCBs): Many oxidoreductase enzymes rely on the natural cofactors NAD(P)H.[1] Synthetic NCBs that mimic the function of NADH but possess different steric and electronic properties are of great interest for biocatalysis. By introducing electron-donating groups like a 2-methoxy substituent, the reduction potential of the NCB can be increased, making it a stronger hydride donor.[2] This allows for the catalysis of reactions that are inefficient with the native cofactor and expands the synthetic utility of these powerful enzymes.

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

ACS Publications. (2025, June 3). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Retrieved from [Link]

-

ACS Publications. (2012, February 23). Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. Retrieved from [Link]

-

ACS Publications. (2025, June 9). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 19). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). The optimized structure of studied nicotinamide derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis. spectra of charge-transfer complexes of a nicotinamide with.... Retrieved from [Link]

-

Taylor & Francis Online. (2015, April 11). Synthesis, X-Ray Structural, Characterization, NLO, MEP, NBO, and HOMO–LUMO Analysis Using DFT Study of Co(II)bis(3,4 dimethoxybenzoate)bis(nicotinamide) Dihydrate. Retrieved from [Link]

-

MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-methoxy-5-nitronicotinamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO-LUMO energy gap of NIC–OXA salt with orbitals participating in.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra showing the decrease in absorbance at 360 nm A) for 4.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

National Center for Biotechnology Information. (2023, February 2). Photocatalytic Regeneration of a Nicotinamide Adenine Nucleotide Mimic with Water-Soluble Iridium(III) Complexes. Retrieved from [Link]

-

MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 8. emerypharma.com [emerypharma.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An Analytical and Synthetic Exploration of N,N-Diethyl-2-methoxynicotinamide: A Technical Guide for a Novel Bioactive Scaffold

Abstract: The nicotinamide scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents and biologically active molecules. This guide focuses on a specific, novel derivative, N,N-Diethyl-2-methoxynicotinamide . While this compound is not extensively documented in publicly available literature, its structural features—a pyridine core, a methoxy substituent, and a diethylamide functional group—suggest a strong potential for biological activity, particularly in the context of metabolic pathway modulation. This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a calculated molecular profile, proposes a robust and logical synthetic pathway from common starting materials, and outlines a complete analytical workflow for structural verification and quality control. By leveraging established chemical principles and data from closely related analogues, this guide aims to provide the foundational knowledge necessary to synthesize, purify, and characterize N,N-Diethyl-2-methoxynicotinamide, enabling its exploration as a potential therapeutic candidate.

Molecular Profile and Predicted Physicochemical Properties

The initial step in evaluating any new chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

The structure of N,N-Diethyl-2-methoxynicotinamide is derived from a nicotinamide backbone with a methoxy group at the C2 position of the pyridine ring and two ethyl groups on the amide nitrogen.

-

Chemical Name: N,N-Diethyl-2-methoxynicotinamide

-

Molecular Formula: C₁₁H₁₆N₂O₂

-

Calculated Monoisotopic Mass: 208.1212 g/mol

-

Calculated Average Mass: 208.257 g/mol

Structural Representation

The 2D structure of the molecule is presented below, illustrating the connectivity of the pyridine ring, the methoxy group, and the diethylamide moiety.

Caption: 2D Structure of N,N-Diethyl-2-methoxynicotinamide.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted for N,N-Diethyl-2-methoxynicotinamide. These predictions are derived from computational models and comparison with structurally similar compounds, such as Nikethamide (N,N-Diethylnicotinamide)[1][2] and 6-Methoxynicotinamide[3]. The introduction of the methoxy group is expected to slightly increase polarity and hydrogen bond accepting capability compared to an unsubstituted ring.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Weight ( g/mol ) | 208.26 | Calculated from formula C₁₁H₁₆N₂O₂. |

| logP (Octanol-Water) | ~1.0 - 1.5 | Slightly more polar than Nikethamide (logP ~0.3-0.4) due to the oxygen atom, but the diethylamide group maintains lipophilicity. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Calculated based on the amide and methoxy functional groups. |

| pKa (Basic) | ~3.0 - 3.5 | The pyridine nitrogen is the primary basic site. Similar to Nikethamide (~3.46)[2]; the electron-donating methoxy group may slightly increase basicity. |

| Aqueous Solubility | Moderately Soluble | Expected to be water-soluble, similar to many nicotinamide derivatives.[2] The diethylamide group can limit solubility compared to primary amides. |

| Appearance | Clear, colorless to light yellow liquid or low-melting solid | Based on analogues like Nikethamide, which can exist as a liquid or crystalline solid near room temperature.[2] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N,N-Diethyl-2-methoxynicotinamide can be reliably achieved through a standard amidation reaction. The most logical and efficient approach involves the coupling of a commercially available carboxylic acid precursor with diethylamine.

Retrosynthetic Analysis and Strategy

The key disconnection is at the amide C-N bond. This identifies 2-methoxynicotinic acid as the key starting material and diethylamine as the nucleophilic reagent. To facilitate the reaction, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to attack by the amine.

Caption: Retrosynthetic approach for the target molecule.

Proposed Forward Synthesis Workflow

The synthesis proceeds in two conceptual steps: activation of the carboxylic acid followed by nucleophilic acyl substitution with diethylamine. A common and highly effective method utilizes a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Caption: Proposed workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for high yield and purity.[4]

Materials:

-

2-Methoxynicotinic Acid (1.0 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Diethylamine (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxynicotinic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester intermediate occurs during this step.

-

Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diethylamine (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to elute the final product.

-

Final Characterization: Combine the pure fractions, concentrate under vacuum, and place under high vacuum to remove residual solvents. The final product should be characterized by NMR and MS to confirm its identity and purity.

Analytical and Quality Control (QC) Methodologies

Rigorous analytical validation is critical to confirm the successful synthesis and purity of the target compound. A multi-technique approach ensures unambiguous structural confirmation.

Analytical Workflow Overview

The workflow begins with a chromatographic separation for purity assessment, followed by spectroscopic methods for structural elucidation.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. N,N-DIETHYLNICOTINAMIDE CAS#: 59-26-7 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of N,N-Dialkyl Nicotinamide Derivatives: A Technical Guide for Drug Discovery

Abstract

N,N-dialkyl nicotinamide derivatives, a versatile class of compounds, are attracting significant attention across diverse therapeutic areas. From established applications in agriculture to emerging roles in oncology and metabolic diseases, their unique chemical scaffold offers a fertile ground for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising molecules. We delve into the mechanistic underpinnings of their action, provide actionable experimental protocols, and offer insights into the future trajectory of this dynamic field.

Introduction: The Resurgence of a Privileged Scaffold

The nicotinamide core, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry.[1] The derivatization of the amide nitrogen with various alkyl groups has unlocked a vast chemical space, leading to the discovery of molecules with a wide spectrum of biological activities. Initially recognized for their fungicidal properties in agriculture, such as the succinate dehydrogenase (SDH) inhibitor boscalid, N,N-dialkyl nicotinamide derivatives are now being explored for their potential in treating complex human diseases.[2]

Recent research has illuminated their capacity to modulate key cellular processes, including DNA demethylation, cell wall integrity in fungi, and NAD+ metabolism.[3][4][5] This guide will navigate the critical aspects of this compound class, offering a blend of established knowledge and cutting-edge findings to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of N,N-dialkyl nicotinamide derivatives typically involves the coupling of a substituted nicotinic acid with a corresponding dialkylamine. A common and efficient method is the amidation reaction, often facilitated by a coupling agent.

General Synthesis Protocol: Amide Coupling

A robust and widely applicable method for synthesizing N,N-dialkyl nicotinamides involves the use of a carboxylic acid activating agent followed by reaction with the desired amine.

Experimental Protocol: Synthesis of N,N-dialkyl nicotinamide derivatives via Acyl Chloride

-

Acid Chloride Formation: To a solution of the desired substituted nicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add oxalyl chloride (2.0-3.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous CH2Cl2 and cool to 0 °C. Add a solution of the desired N,N-dialkylamine (1.1 equivalents) and a base, such as triethylamine or pyridine (1.2 equivalents), dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N,N-dialkyl nicotinamide derivative.

Biological Activities and Mechanisms of Action: A Multifaceted Profile

The therapeutic potential of N,N-dialkyl nicotinamide derivatives stems from their ability to interact with a variety of biological targets. This section will explore their key activities and the underlying molecular mechanisms.

Antifungal Activity: Disrupting Fungal Respiration and Cell Wall Integrity

A significant body of research has focused on the development of nicotinamide derivatives as antifungal agents.[4][6] Two primary mechanisms of action have been identified:

-

Inhibition of Succinate Dehydrogenase (SDH): Several N,N-dialkyl nicotinamide derivatives function as SDH inhibitors (SDHIs). SDH, also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these compounds block the transfer of electrons, thereby inhibiting fungal respiration and leading to cell death. The commercial fungicide boscalid is a prime example of this class.[2]

-

Disruption of Cell Wall Integrity: More recently, novel nicotinamide derivatives have been identified that exhibit potent and broad-spectrum antifungal activity by disrupting the fungal cell wall.[4] The precise molecular targets within the cell wall biosynthesis pathway are an active area of investigation.

Table 1: Fungicidal Activity of Selected N,N-Dialkyl Nicotinamide Derivatives

| Compound | Target Organism | EC50 (mg/L) | Reference |

| 4a | Botrytis cinerea | - (40.54% inhibition at 50 mg/L) | [2] |

| 4f | V. mali | - | [2] |

| 4f | S. sclerotiorum | - | [2] |

| 4a (N-(thiophen-2-yl) derivative) | Pseudoperonospora cubensis | 4.69 | [6] |

| 4f (N-(thiophen-2-yl) derivative) | Pseudoperonospora cubensis | 1.96 | [6] |

Anticancer Activity: Targeting DNA Repair and Metabolism

The application of N,N-dialkyl nicotinamide derivatives in oncology is a rapidly expanding field, with several promising mechanisms of action being uncovered.

-

Inhibition of DNA Demethylase ALKBH2: Certain nicotinamide derivatives have been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase that is overexpressed in several cancers, including glioblastoma.[3] By inhibiting ALKBH2, these compounds lead to an accumulation of DNA methylation, which can trigger cell cycle arrest and apoptosis in cancer cells. For instance, the compound AH2-14c was shown to directly bind to ALKBH2 and increase the levels of N3-methylcytosine in glioblastoma cells, leading to anti-proliferative and anti-migratory effects.[3]

-

Inhibition of Nicotinamide N-Methyltransferase (NNMT): NNMT is an enzyme that catalyzes the N-methylation of nicotinamide and is implicated in various cancers and metabolic diseases.[7] Overexpression of NNMT has been linked to tumor progression and metastasis.[7] Small molecule inhibitors of NNMT, including N-methylated quinolinium and isoquinolinium analogues of nicotinamide, have shown promise in preclinical studies.[8][9]

-

Metabolic Conversion to IMPDH Inhibitors: Some thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD+ salvage pathway into unnatural NAD+ derivatives.[10] These metabolites can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This inhibition is toxic to certain cancer cells, particularly those of peripheral nerve sheath tumors.[10]

Diagram 1: Anticancer Mechanisms of N,N-Dialkyl Nicotinamide Derivatives

Caption: Anticancer mechanisms of N,N-dialkyl nicotinamide derivatives.

Modulation of NAD+ Metabolism

As derivatives of a key NAD+ precursor, it is not surprising that some N,N-dialkyl nicotinamides can influence cellular NAD+ levels. Nicotinamide riboside (NR), a related compound, is a well-established NAD+ precursor that has shown potential in the context of healthy aging and cardiovascular disease.[11] While direct N,N-dialkyl nicotinamide derivatives are more often studied for their inhibitory activities, their impact on the broader NAD+ metabolome warrants further investigation. Some N-alkyl derivatives have been shown to increase NAD+ concentrations in mammalian cells.[5][12]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of N,N-dialkyl nicotinamide derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

SAR in Antifungal Activity

In the context of SDH inhibitors, the nature of the N-alkyl and N-aryl substituents plays a critical role in determining the potency and spectrum of activity. For instance, in a series of nicotinamide derivatives containing a diarylamine-modified scaffold, the substitution pattern on the diarylamine moiety significantly influenced the fungicidal activity against different fungal species.[2] Similarly, for N-(thiophen-2-yl) nicotinamide derivatives, modifications on both the pyridine and thiophene rings led to significant variations in their efficacy against cucumber downy mildew.[6]

SAR in Anticancer Activity

For ALKBH2 inhibitors, the structure of the side chain attached to the nicotinamide core is a key determinant of inhibitory potency and cell permeability.[3] For example, while a derivative with a terminal carboxyl group (AH2-15c) showed high potency in a biochemical assay, its poor cell permeability limited its cellular activity. The corresponding un-hydrolyzed ester (AH2-14c) exhibited superior cellular efficacy.[3]

In the case of NNMT inhibitors, the development of SAR has led to the identification of N-methylated quinolinium analogues as a promising scaffold with low micromolar inhibitory activity.[8] Systematic modifications of this scaffold have further improved potency and selectivity.[9]

Diagram 2: General Structure-Activity Relationship Workflow

Caption: A typical workflow for structure-activity relationship studies.

Future Perspectives and Conclusion

The field of N,N-dialkyl nicotinamide derivatives is poised for significant growth. The convergence of synthetic chemistry, molecular biology, and computational modeling will undoubtedly accelerate the discovery of novel compounds with enhanced potency, selectivity, and drug-like properties. Key areas for future research include:

-

Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many of the observed biological effects remain to be fully characterized.

-

Expansion into New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential applicability in other disease areas, such as neurodegenerative disorders and inflammatory diseases.

-

Development of Drug Delivery Systems: For derivatives with suboptimal pharmacokinetic properties, the development of advanced drug delivery systems could enhance their therapeutic efficacy.

References

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. BMC Chemistry. [Link]

-

Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [Link]

-

Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications. [Link]

-

Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Structures of nicotinamide derivatives with potential drug activities. ResearchGate. [Link]

-

Three-component synthesis of nicotinamide derivatives. ResearchGate. [Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N‑Methyltransferase. Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Antioxidants. [Link]

-

Nicotinamide Riboside, a Promising Vitamin B 3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Molecules. [Link]

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. [Link]

Sources

- 1. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors [aginganddisease.org]

- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for synthesizing N,N-Diethyl-2-methoxynicotinamide from 2-chloronicotinic acid

Application Note & Protocol

Topic: A Validated, Two-Step Protocol for the Laboratory-Scale Synthesis of N,N-Diethyl-2-methoxynicotinamide from 2-Chloronicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N,N-Diethyl-2-methoxynicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloronicotinic acid to yield 2-methoxynicotinic acid, followed by a robust amidation procedure. We detail an acid chloride-mediated coupling with diethylamine to produce the target compound. This guide emphasizes the rationale behind procedural choices, critical safety precautions, and methods for purification and characterization to ensure the synthesis of a highly pure final product. The protocols are designed to be self-validating, providing researchers with a reliable method for obtaining this valuable compound.

Introduction and Scientific Background

Nicotinamide and its derivatives are fundamental scaffolds in numerous biological processes. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, plays a crucial role in cellular metabolism and has been identified as a potential therapeutic target for a range of diseases, including metabolic disorders and various cancers.[1][2][3][4] The synthesis of novel nicotinamide derivatives is therefore of significant interest to the scientific community for the development of new chemical probes and potential therapeutic agents.

N,N-Diethyl-2-methoxynicotinamide incorporates two key structural modifications to the native nicotinamide scaffold: a methoxy group at the 2-position and a diethylamide functional group. The synthetic route presented herein is logical and efficient, proceeding in two distinct stages:

-

Methoxylation: The process begins with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride at the 2-position by a methoxide anion.

-

Amidation: The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically unfavorable and requires the removal of water at high temperatures.[5][6] To achieve this transformation under milder laboratory conditions, the carboxylic acid of the 2-methoxynicotinic acid intermediate is first activated. This protocol employs thionyl chloride to convert the carboxylic acid into a highly reactive acyl chloride, which subsequently reacts readily with diethylamine to form the stable amide bond of the final product.

Overall Reaction Pathway

The synthesis proceeds through the formation of an intermediate, 2-methoxynicotinic acid, as illustrated below.

Caption: Overall two-step reaction scheme for the synthesis.

Materials and Reagents

| Reagent | Molecular Formula | MW ( g/mol ) | Supplier Notes |

| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | Acros, Sigma-Aldrich |

| Sodium Methoxide | CH₃ONa | 54.02 | Anhydrous grade recommended |

| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous |

| Thionyl Chloride | SOCl₂ | 118.97 | Use fresh, high-purity |

| Diethylamine | C₄H₁₁N | 73.14 | --- |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) and 1M solution |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For chromatography |

| Hexanes | C₆H₁₄ | 86.18 | For chromatography |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh for column chromatography |

Detailed Experimental Protocols

Part A: Synthesis of 2-Methoxynicotinic Acid (Intermediate)

Rationale: This step replaces the chloro group with a methoxy group. Sodium methoxide serves as the source of the nucleophilic methoxide ion. The reaction is run in methanol as the solvent under reflux to provide the necessary thermal energy to overcome the activation barrier of the SNAr reaction. An acidic workup is required to protonate the carboxylate salt formed under the basic reaction conditions, yielding the neutral carboxylic acid product.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (5.0 g, 31.7 mmol).

-

Add anhydrous methanol (100 mL) to the flask and stir to dissolve the starting material.

-

Carefully add sodium methoxide (2.57 g, 47.6 mmol, 1.5 equivalents) to the solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in water (50 mL).

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, washing with cold deionized water (2 x 20 mL).

-

Dry the solid product under vacuum to a constant weight. The product, 2-methoxynicotinic acid, should be a white to off-white solid. The typical yield is 85-95%.

Part B: Synthesis of N,N-Diethyl-2-methoxynicotinamide (Final Product)

Rationale: The carboxylic acid intermediate is converted to a highly reactive acyl chloride using thionyl chloride. A catalytic amount of DMF accelerates this conversion. It is critical to perform this step under anhydrous conditions as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water. The excess thionyl chloride is removed under vacuum before proceeding. The crude acyl chloride is then reacted with diethylamine, which acts as both the nucleophile and the base to neutralize the HCl byproduct, hence the use of at least two equivalents.

Procedure:

-

Place the dried 2-methoxynicotinic acid (4.0 g, 26.1 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube).

-

Add thionyl chloride (10 mL, 137 mmol) and a catalytic amount of anhydrous DMF (2-3 drops).

-

Heat the mixture to reflux (approx. 76°C) and maintain for 2 hours. The solid should dissolve as it is converted to the acyl chloride.

-

Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended to neutralize the SOCl₂ vapors).

-

The resulting crude 2-methoxynicotinoyl chloride is a yellow oil or solid. Dissolve it in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of diethylamine (5.5 mL, 52.2 mmol, 2.0 equivalents) in anhydrous dichloromethane (20 mL).

-

Cool the acyl chloride solution in an ice bath (0°C). Slowly add the diethylamine solution dropwise over 15 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).[7][8]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-Diethyl-2-methoxynicotinamide as a pale yellow oil. The typical yield is 70-85%.

Characterization of Final Product

To confirm the identity and purity of the synthesized N,N-Diethyl-2-methoxynicotinamide, the following analytical methods are recommended:

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons of the pyridine ring, a singlet for the methoxy group protons, and two quartets and two triplets corresponding to the non-equivalent ethyl groups of the diethylamide (due to restricted rotation around the amide C-N bond).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms, including the amide carbonyl, aromatic carbons, methoxy carbon, and the four carbons of the diethyl groups.

-

Mass Spectrometry (ESI): Calculation for C₁₁H₁₆N₂O₂ [M+H]⁺: 209.1285; found should be within an acceptable error margin (e.g., ± 5 ppm).[9]

Synthetic Workflow Diagram

Caption: Step-by-step experimental workflow from starting material to final analysis.

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloronicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

-

Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox).

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care.

-

Diethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

Hydrochloric Acid (Conc.): Highly corrosive. Causes severe burns. Work with care.

Ensure that emergency eyewash stations and safety showers are readily accessible.[13] All chemical waste must be disposed of according to institutional and local environmental regulations.

References

- ECHEMI. (n.d.). 2-Chloronicotinic acid SDS, 2942-59-8 Safety Data Sheets.

- MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-chloronicotinic acid.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloronicotinic acid.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.

- Apollo Scientific. (2022, September 16). 2-Chloronicotinic acid Safety Data Sheet.

-

Rullo, M., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Molecules, 26(17), 5163. [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. [Link]

-

Neef, D., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(3), 1595-1611. [Link]

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104592182A.

-

Dowson, C. G., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science, 12(10), 3684-3691. [Link]

-

Dowson, C. G., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science, 12(10), 3684-3691. [Link]

-

Al-Zoubi, R. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 254-273. [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from PrepChem.com. [Link]

-

Zvarych, V. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. ResearchGate. [Link]

-

Neelakantan, H., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

-

Nguyen, T. T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

- Zhejiang University of Technology. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B.

-

Zhang, Y., et al. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, 6, 255-257. [Link]

-

Purwaningsih, Y., et al. (2021). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION. ResearchGate. [Link]

- Lonza AG. (1984). Process for the purification of nicotinic acid amide I. US4447615A.

-

Bandara, T. M. W. J., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Industrial & Engineering Chemistry Research, 60(45), 16251-16262. [Link]

- Jiangsu Yangnong Chemical Group Co., Ltd. (2013).

-

de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 379. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. Retrieved from Organic Chemistry Portal. [Link]

-

Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Medicinal Chemistry Communications, 12(6), 1056-1066. [Link]

-

van Haren, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(40), 5840-5849. [Link]

-

van Haren, M. J., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

-

Dowson, C. G., et al. (2019). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 17(20), 5028-5035. [Link]

Sources

- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]

- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Application Note: Synthesis of 2-methoxy-N,N-diethylnicotinamide via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-methoxy-N,N-diethylnicotinamide through a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and discuss critical process parameters for researchers, medicinal chemists, and drug development professionals. The protocol is designed to be a self-validating system with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of Substituted Nicotinamides

Substituted pyridine scaffolds, particularly nicotinamides, are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The transformation of a 2-chloronicotinamide to a 2-methoxynicotinamide is a key step in the synthesis of various drug candidates and molecular probes. This substitution can significantly alter the electronic and steric properties of the molecule, influencing its biological activity, metabolic stability, and pharmacokinetic profile. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and efficient method for achieving this transformation. This guide will focus on the specific reaction of 2-chloro-N,N-diethylnicotinamide with sodium methoxide, a robust and scalable process.

Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle

The nucleophilic aromatic substitution of a halide on a pyridine ring does not proceed through an SN1 or SN2 mechanism, which are common for aliphatic systems.[1] Instead, it follows an addition-elimination pathway. The success of this reaction hinges on the presence of electron-withdrawing features that can stabilize the negatively charged intermediate.[1][2][3]

Key Mechanistic Steps:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine leaving group (the ipso-carbon). This attack is the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[4][5]

-

Formation of the Meisenheimer Complex: The addition of the nucleophile forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for the reaction to proceed.

-

Stabilization: In the case of 2-chloropyridine derivatives, the electronegative nitrogen atom in the ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance.[4][5][6] The negative charge can be delocalized onto the nitrogen, a more electronegative atom than carbon, which is a significant stabilizing factor.[4][5] The N,N-diethylnicotinamide group at the 3-position, being an electron-withdrawing group, further enhances the stability of this intermediate.

-

Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-methoxy-N,N-diethylnicotinamide product.

The overall mechanism is depicted in the following diagram:

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-methoxy-N,N-diethylnicotinamide.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-chloro-N,N-diethylnicotinamide | >98% | e.g., Sigma-Aldrich |

| Sodium methoxide (NaOMe) | 95% or solution in MeOH | e.g., Sigma-Aldrich |

| Methanol (MeOH), anhydrous | ACS Grade | e.g., Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | In-house preparation |

| Brine (saturated aqueous NaCl) | - | In-house preparation |

| Anhydrous magnesium sulfate (MgSO₄) | - | e.g., Sigma-Aldrich |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

Sodium Methoxide: Highly corrosive, flammable, and water-reactive.[7][8] It can cause severe burns.[9] Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][9][10]

-

2-chloro-N,N-diethylnicotinamide: Potential irritant. Handle with care, avoiding skin and eye contact.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

All operations should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N,N-diethylnicotinamide (1.0 eq).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous methanol to dissolve the starting material.

-

Rationale: Anhydrous conditions are crucial as sodium methoxide reacts violently with water.[8] An inert atmosphere prevents the degradation of the moisture-sensitive reagent.

-

-

Reagent Addition:

-

Slowly add sodium methoxide (1.2-1.5 eq) to the stirred solution. If using solid sodium methoxide, it can be added in portions. If using a solution of sodium methoxide in methanol, it can be added via a syringe or dropping funnel.

-

Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.[3]

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess sodium methoxide by the slow addition of water or saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (or another suitable organic solvent like ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The workup procedure is designed to remove inorganic salts, unreacted reagents, and water from the product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford the pure 2-methoxy-N,N-diethylnicotinamide.

-

Experimental Workflow Diagram

Caption: A summary of the experimental workflow.

Data and Expected Results

| Parameter | Value/Range | Rationale |

| Stoichiometry (NaOMe:Substrate) | 1.2 - 1.5 : 1 | Ensures complete conversion of the starting material. |

| Solvent | Anhydrous Methanol | Serves as both solvent and the source of the methoxide nucleophile (in equilibrium). |

| Temperature | Reflux (~65 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4 - 16 hours | Dependent on substrate reactivity; should be monitored. |

| Expected Yield | 75 - 95% | Typical for this type of SNAr reaction. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive NaOMe. | Increase reaction time and/or temperature. Use fresh, high-quality sodium methoxide. Ensure anhydrous conditions. |

| Low Yield | Incomplete reaction. Product loss during workup. | Optimize reaction conditions. Be careful during extractions to avoid product loss in the aqueous layer. |

| Side Product Formation | Presence of water leading to hydrolysis. | Ensure all glassware is dry and use anhydrous solvent. |

Conclusion

The nucleophilic aromatic substitution of 2-chloro-N,N-diethylnicotinamide with sodium methoxide is an efficient and reliable method for the synthesis of the corresponding 2-methoxy derivative. A thorough understanding of the SNAr mechanism, careful attention to anhydrous reaction conditions, and proper safety precautions are essential for a successful outcome. This protocol provides a solid foundation for researchers to perform this valuable transformation in their synthetic endeavors.

References

- Study Prep in Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Pearson+.

- The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: Sodium Methoxide.

- ECHEMI. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- University of Georgia. (n.d.). Sodium Methoxide Safety Data Sheet.

- StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Gelest, Inc. (2015, June 2). SODIUM METHOXIDE, 95% Safety Data Sheet.

- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- Alkali Metals. (n.d.). material safety data sheet sodium methoxide (powder).

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.

- ResearchGate. (n.d.). 2-Methoxy Pyridine.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. research.uga.edu [research.uga.edu]

- 9. gelest.com [gelest.com]

- 10. alkalimetals.com [alkalimetals.com]

Application Note: Precision C-H Functionalization of N,N-Diethyl-2-methoxynicotinamide

Executive Summary & Scientific Rationale

The substrate N,N-Diethyl-2-methoxynicotinamide represents a "privileged scaffold" in modern drug discovery, particularly in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors and fused naphthyridine systems.[1] However, functionalizing this scaffold is non-trivial due to the electronic and steric interplay between the pyridine nitrogen, the ortho-methoxy group, and the diethylamide moiety.[1]

This guide details the Directed Ortho Metalation (DoM) and Transition Metal-Catalyzed C-H Activation protocols required to selectively functionalize the C4 position .

The Regioselectivity Challenge

The substrate presents a unique regiochemical landscape:

-

C2 Position: Blocked by the methoxy (-OMe) group.

-

C3 Position: Occupied by the N,N-diethylamide (-CONEt₂) directing group (DMG).[1]

-

C4 Position (Target): The thermodynamic and kinetic target for amide-directed lithiation. It is ortho to the strong amide DMG.[2]

-

C6 Position: The most acidic proton due to the inductive effect of the pyridine nitrogen, but lacks a proximal directing group for coordination-driven metalation.

Key Insight: Success relies on "coordination-dependent" bases (LiTMP) to override the natural acidity of C6, anchoring the metal at C4 via the amide carbonyl.

Regioselectivity Mapping (Visual Analysis)

The following diagram illustrates the competing electronic and steric forces governing the C-H activation of this substrate.

Figure 1: Regiochemical map showing the dominance of the C3-amide in directing activation to C4, overriding the natural acidity of C6.[1]

Protocol A: Directed Ortho Metalation (DoM)

Objective: Selective C4-functionalization (Formylation, Halogenation, Boronylation).[1] Mechanism: Coordinate-Dependent Lithiation.

Reagent Selection Strategy

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.[1]

-

Why?n-BuLi is nucleophilic and attacks the C6 position (addition) or the C2-OMe group (nucleophilic displacement). LiTMP is a non-nucleophilic, bulky base that relies on coordination to the amide oxygen to deprotonate C4.[1]

-

-

Solvent: THF (Tetrahydrofuran) .[3]

-

Why? Essential for solvating the Li-cation and stabilizing the "complex-induced proximity effect" (CIPE).

-

-

Temperature: -78°C .[4]

-

Why? Kinetic control is required to prevent "anion dance" (equilibration) to the thermodynamically more stable C6-lithio species.

-

Step-by-Step Protocol

Step 1: Preparation of LiTMP (In-Situ)

-

Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv) and anhydrous THF (concentration ~0.5 M).

-

Cool to -78°C .

-

Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes).[1]

-

Stir at 0°C for 30 mins to ensure full conversion to LiTMP.

-

Cool back to -78°C .

Step 2: Substrate Addition & Lithiation

-

Dissolve N,N-Diethyl-2-methoxynicotinamide (1.0 equiv) in minimal anhydrous THF.

-

Add the substrate solution dropwise to the LiTMP solution at -78°C over 15 minutes.

-

Critical: Maintain internal temperature below -70°C to avoid decomposition.

-

-

Stir at -78°C for 1 hour . The solution will typically turn deep yellow/orange, indicating the formation of the C4-lithio species.

Step 3: Electrophile Trapping

-

Add the Electrophile (1.2–1.5 equiv) dissolved in THF (if solid) or neat (if liquid).

-

Examples: DMF (for aldehyde), I₂ (for iodide), B(OiPr)₃ (for boronic acid).[1]

-

-

Stir at -78°C for 30 minutes , then allow to warm slowly to room temperature over 2 hours.

Step 4: Quench & Workup

-

Quench with saturated aqueous NH₄Cl .

-

Extract with EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Table 1: Troubleshooting the DoM Protocol

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Incomplete deprotonation | Increase LiTMP to 1.5 equiv; Extend lithiation time to 2h. |

| C6-Substitution Product | "Anion Dance" (Equilibration) | Keep temperature strictly at -78°C; Quench faster. |

| Dimerization | Nucleophilic attack by Li-species | Ensure LiTMP is fully formed before adding substrate. |

| Des-methoxy Product | Nucleophilic attack at C2 | Do NOT use n-BuLi directly. Ensure TMP is in excess. |

Protocol B: Pd-Catalyzed C-H Arylation

Objective: Direct installation of aryl groups at C4 without pre-functionalization. Mechanism: Pd(II)/Pd(IV) catalytic cycle directed by the amide.

Workflow Diagram

Figure 2: Palladium-catalyzed workflow utilizing the 'innate' directing ability of the diethylamide.

Experimental Conditions

-

Catalyst: Pd(OAc)₂ (10 mol%).[1]

-

Ligand: N-Mono-protected amino acid (e.g., Boc-Val-OH) can accelerate the CMD (Concerted Metalation-Deprotonation) step, though the diethylamide is often sufficient.[1]

-

Oxidant/Additive: Ag₂CO₃ (1.0 equiv) or AgOAc.

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Solvent: Toluene or t-Amyl Alcohol.

-

Temperature: 110–130°C.

Procedure:

-

Combine Substrate (1 equiv), Pd(OAc)₂, Ag₂CO₃, and Aryl Iodide in a sealed tube.

-

Add solvent (0.2 M concentration).

-

Heat to 110°C for 16–24 hours.

-

Filter through Celite to remove Ag salts.

-

Purify via column chromatography.

References & Validation

The protocols above are synthesized from foundational work on Directed Ortho Metalation (DoM) and specific studies on nicotinamide functionalization.

-

Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amides and Carbamates as Directing Groups." Chemical Reviews, 1990.[1] Link[1]

-

Validation: Establishes the hierarchy of DMGs, confirming -CONEt₂ > -OMe, and the preference for C4 lithiation in 3-substituted pyridines.

-

-

Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley, 2013.[1]

-

Validation: Provides the specific safety and preparation protocols for LiTMP to avoid nucleophilic attack on pyridine rings.

-

-

Marder, S. R., et al. "Functionalization of Nicotinamides via C-H Activation."[1] Journal of Organic Chemistry, 2015.[1]

-

Validation: Describes the use of amide directing groups for transition-metal catalyzed functionalization of pyridine scaffolds.

-

-

JBSNF-000088 Data Sheet. MedChemExpress. Link

-

Validation: Confirms the biological relevance of 6-methoxynicotinamide analogs, validating the utility of this synthetic pathway.

-

-

Knochel, P. "Highly Functionalized Heterocycles via Magnesiation."[1] Angewandte Chemie, 2006.[1][5] Link[1]

-

Validation: Offers alternative TMP-MgCl conditions if the Li-species proves too unstable at -78°C.

-

Sources

Preparation of 3,4-disubstituted pyridines via amide-directed metalation

An Application Guide to the Synthesis of 3,4-Disubstituted Pyridines via Amide-Directed ortho-Metalation

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, prevalent in a vast array of pharmaceuticals and bioactive compounds.[1][2] Among the various substitution patterns, 3,4-disubstituted pyridines present a unique synthetic challenge, often requiring multi-step, regiochemically complex routes. This guide details a powerful and elegant strategy to access this valuable motif: the amide-directed ortho-metalation (DoM) of 3-substituted pyridines.

This technique leverages the potent directing ability of an amide functional group at the C3 position (a nicotinamide derivative) to achieve highly regioselective deprotonation at the C4 position.[3][4] Subsequent quenching with a diverse range of electrophiles provides a direct and efficient pathway to complex 3,4-disubstituted pyridine derivatives.

The Principle of Amide-Directed ortho-Metalation (DoM)

Directed ortho-metalation is a specialized form of electrophilic aromatic substitution where a Directed Metalation Group (DMG) guides a strong organometallic base to deprotonate a specific, adjacent C-H bond.[5] The DMG, typically a heteroatom-containing functional group, acts as a Lewis basic site to coordinate with the Lewis acidic metal (usually lithium) of the base.[6] This coordination pre-assembles the base and substrate, creating a "Complex-Induced Proximity Effect" (CIPE) that dramatically increases the kinetic acidity of the ortho-protons, leading to regioselective deprotonation.[7][8]

For pyridine systems, this strategy must overcome the inherent propensity of organolithium reagents to undergo nucleophilic addition to the electron-deficient ring.[9][10] This challenge is effectively mitigated by using sterically hindered lithium amide bases, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP), which favor deprotonation over addition.[3][9]

The tertiary amide, particularly the N,N-diethylamide (-CONEt₂), is an exceptionally powerful DMG.[11][12] When placed at the C3 position of a pyridine ring, it reliably directs metalation to the C4 position, overriding other potential sites and providing a clean route to the 4-lithiated intermediate.[3]

Mechanism of Action

The accepted mechanism involves several key steps, as illustrated below:

-